ALDH3A1 Inhibition: 2-Hydroxy vs. 4-Hydroxy Analog
2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde demonstrates approximately 2-fold greater inhibitory potency against human aldehyde dehydrogenase 3A1 (ALDH3A1) compared to its 4-hydroxy positional isomer. In a standardized spectrophotometric assay measuring inhibition of benzaldehyde oxidation following 1-minute preincubation, the 2-hydroxy-5-tert-pentyl compound exhibited an IC₅₀ of 2.10 μM (2.10 × 10³ nM), whereas the corresponding 4-hydroxy-5-tert-pentyl analog displayed an IC₅₀ of 4.20 μM (4.20 × 10³ nM) under identical conditions [1][2].
| Evidence Dimension | ALDH3A1 enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | 2.10 μM (2.10 × 10³ nM) |
| Comparator Or Baseline | 4-Hydroxy-5-tert-pentylbenzaldehyde (positional isomer): 4.20 μM (4.20 × 10³ nM) |
| Quantified Difference | 2.0-fold lower IC₅₀ (higher potency) for the 2-hydroxy isomer |
| Conditions | Human ALDH3A1-mediated benzaldehyde oxidation assay; 1 min preincubation; spectrophotometric analysis |
Why This Matters
A 2-fold potency advantage in enzyme inhibition translates to a lower compound requirement for achieving equivalent target engagement in screening cascades, reducing material costs and enabling detection of weaker phenotypic signals.
- [1] BindingDB. BDBM50447072 (CHEMBL1890994). IC₅₀: 2.10E+3 nM for inhibition of human ALDH3A1-mediated benzaldehyde oxidation. Accessed 2026. View Source
- [2] BindingDB. BDBM50447062 (CHEMBL3112687). IC₅₀: 4.20E+3 nM for inhibition of human ALDH3A1-mediated benzaldehyde oxidation. Accessed 2026. View Source
